molecular formula C15H23NO2 B5910009 N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide

N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide

Cat. No.: B5910009
M. Wt: 249.35 g/mol
InChI Key: GIUMJOHCULADMP-UHFFFAOYSA-N
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Description

Advantame is an N-substituted derivative of aspartame that is intended for use as a non-nutritive sweetener . It has been demonstrated to be approximately 100 times sweeter than aspartame and approximately 37000 times sweeter than sucrose .


Synthesis Analysis

Advantame is manufactured via a chemical synthesis . A novel sweetener with extremely sweetness potency, N-[N-3-(2-hydroxy-4-methyl-phenyl) propyl-α-aspartyl]-l-phenylalanine-1-methylester, was synthesized through a new synthetic method .


Molecular Structure Analysis

The molecular structure of Advantame was elucidated using single-crystal X-ray diffraction technique . The molecular formula of Advantame is C24H30N2O7 .


Chemical Reactions Analysis

The synthesis of Advantame involves several chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .


Physical And Chemical Properties Analysis

Advantame appears as a white to yellow powder, with a sweet taste . At 25°C, advantame was shown to be very slightly soluble in water (0.099 g advantame/100 ml water) and sparingly soluble in ethanol (1.358 g advantame/100 ml ethanol), with solubility increasing in both solvents with heating .

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide is complex and not fully understood. It is known to act as a sphingosine-1-phosphate (S1P) receptor modulator, which leads to the sequestration of lymphocytes in lymph nodes and other secondary lymphoid tissues. This results in a reduction in the number of circulating lymphocytes, which is thought to be the primary mechanism by which this compound exerts its therapeutic effects.
Biochemical and Physiological Effects
In addition to its effects on lymphocyte sequestration, this compound has been shown to have a number of other biochemical and physiological effects. These include the modulation of cytokine production, the inhibition of angiogenesis, and the promotion of oligodendrocyte survival and differentiation.

Advantages and Limitations for Lab Experiments

N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is relatively inexpensive. It is also highly specific in its mechanism of action, which makes it a useful tool for studying the role of lymphocytes in various physiological processes.
However, this compound also has some limitations for use in laboratory experiments. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained effects. It is also a potent immunosuppressant, which can make it difficult to interpret the results of experiments in which immune function is being studied.

Future Directions

There are several potential future directions for research on N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide. One area of interest is in the development of new therapeutic applications for the compound, particularly in the treatment of other autoimmune diseases. Another area of interest is in the development of new analogs of this compound that may have improved pharmacological properties. Finally, there is ongoing research into the mechanism of action of this compound, which may lead to a better understanding of its effects on lymphocyte function and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide involves several steps, starting with the reaction of 4-methoxybenzylamine with 2,2-dimethylpropanal to form the corresponding imine. This is then reduced to the amine using sodium borohydride, and the resulting amine is then reacted with 2-bromo-1-phenylpropane to form the final product.

Scientific Research Applications

N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of multiple sclerosis (MS). It has been shown to be effective in reducing the frequency of relapses in patients with relapsing-remitting MS, and is currently approved for use in this indication in several countries.

Safety and Hazards

Advantame has been approved for use in foods within the EU and the US . The FDA acceptable daily intake of advantame for humans is 32.8 mg per kg of bodyweight (mg/kg bw), while according to EFSA it is 5 mg per kg of bodyweight (mg/kg bw) .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-6-13(16-14(17)15(2,3)4)11-7-9-12(18-5)10-8-11/h7-10,13H,6H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUMJOHCULADMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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